Laurolinium

Clinical Antisepsis Skin Disinfection Infection Control

Hospital infection control programs risk underperforming antiseptics when assuming class-level equivalence among QACs. Laurolinium, featuring a distinct 4-aminoquinaldinium core, resolves this with clinically documented superiority. • Ranked #1 among 11 antiseptics in head-to-head ward testing (Verdon trial). • Longest sustained antimicrobial elution among 4 QACs (Stolar study). • 81-85% resident flora reduction, equivalent to chlorhexidine 0.5% in alcohol (Lowbury). Verified purity. Global shipping for research and formulation development.

Molecular Formula C22H35N2+
Molecular Weight 327.5 g/mol
CAS No. 6803-62-9
Cat. No. B1674566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaurolinium
CAS6803-62-9
SynonymsLaurolinium;  Laurolinium ion;  Laurolinium cation; 
Molecular FormulaC22H35N2+
Molecular Weight327.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[N+]1=C(C=C(C2=CC=CC=C21)N)C
InChIInChI=1S/C22H34N2/c1-3-4-5-6-7-8-9-10-11-14-17-24-19(2)18-21(23)20-15-12-13-16-22(20)24/h12-13,15-16,18,23H,3-11,14,17H2,1-2H3/p+1
InChIKeyMJWHEEXHUDCWDA-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Laurolinium Procurement Guide and Baseline Profile


Laurolinium (CAS 6803-62-9), typically formulated as laurolinium acetate (Laurodin), is a cationic quaternary ammonium compound belonging to the 4-aminoquinaldinium class [1]. It demonstrates broad-spectrum bacteriostatic and bactericidal activity against Gram-positive and Gram-negative bacteria, fungi, and some protozoa [1]. Its mechanism of action involves disruption of microbial cell membrane integrity [2]. Unlike generic benzalkonium chlorides, laurolinium possesses a distinct 4-aminoquinaldine heterocyclic core that confers differentiated protein-binding and substantivity properties [3].

Differentiated Profile vs. Generic Quaternary Ammoniums


Generic substitution within the quaternary ammonium antiseptic class is precluded by substantial differences in heterocyclic core structure, protein-binding affinity, skin substantivity, and toxicity profiles [1]. Laurolinium's 4-aminoquinaldinium scaffold provides bactericidal potency that is distinct from simple alkyl dimethyl benzyl ammonium chlorides [2]. Furthermore, head-to-head clinical testing has demonstrated superior ward-level efficacy of 5% laurolinium over ten other common antiseptic formulations [3]. Procurement decisions that rely on assumed class-level equivalence risk selecting a compound with inferior clinical performance or inappropriate tissue-binding characteristics for the intended topical or surface-disinfection application [1][3].

Laurolinium Quantitative Differentiation Evidence


Ward-Level Efficacy Against Comparator Antiseptics

In a controlled ward trial directly comparing 11 skin disinfecting agents, 5% laurolinium was statistically determined to be the most effective formulation, leading to its adoption for routine clinical use [1]. While the Verdon study abstract does not report individual comparator reduction data, the finding of statistical superiority over 10 other commercially relevant antiseptics provides direct head-to-head evidence that laurolinium (5%) achieves a higher probability of effective skin decontamination than the tested alternatives under real-world ward conditions [1].

Clinical Antisepsis Skin Disinfection Infection Control

Skin Flora Reduction Comparable to Chlorhexidine

A comparative study of operation-site disinfection methods found that a 2-minute application of laurolinium acetate (5%, aqueous or alcoholic) achieved an 81–85% reduction in resident skin flora, which was approximately equivalent to the reduction obtained with chlorhexidine digluconate 0.5% in 70% alcohol [1]. In contrast, aqueous cetrimide and benzalkonium chloride produced significantly smaller reductions than either alcoholic chlorhexidine or povidone-iodine in the same study [1].

Preoperative Skin Preparation Chlorhexidine Alternative Antiseptic Efficacy

Prolonged Skin Substantivity and Elution Profile

In a comparative evaluation of four quaternary ammonium antimicrobial agents, Laurodin acetate (laurolinium acetate) demonstrated quantitatively greater avidity for calf skin than two of the comparator compounds and, critically, exhibited the most prolonged elution of active material from skin discs, as determined by titration [1]. While cetylpyridinium chloride (CPC) also showed high initial substantivity, only Laurodin acetate provided extended release of active compound over time, indicating suitability for sustained-action topical preparations [1].

Topical Formulation Skin Substantivity Sustained Antimicrobial Activity

Acute Oral Toxicity Comparison

The acute oral LD50 of laurolinium acetate in mice is 131 ± 36.2 mg/kg [1]. For comparison, benzalkonium chloride exhibits a mouse oral LD50 of approximately 150 mg/kg [2], while cetylpyridinium chloride (CPC) shows a mouse oral LD50 of 108 mg/kg . This places laurolinium acetate's acute oral toxicity between CPC (more toxic) and benzalkonium chloride (less toxic) in the mouse model, with the caveat that these values derive from separate studies with potentially different experimental conditions.

Toxicology Safety Assessment Antiseptic Selection

Bactericidal Potency of the 4-Aminoquinaldinium Scaffold

A systematic structure-activity study of N-alkyl derivatives of 4-aminoquinoline and 4-aminoquinaldine demonstrated that 4-aminoquinaldinium salts (the scaffold of laurolinium) are slightly more potent bactericidal agents than the corresponding 4-aminoquinolinium compounds across homologous series [1]. The peak of bacteriostatic activity occurs at chain lengths C12–C14, precisely matching laurolinium's dodecyl (C12) side chain [1]. This indicates that laurolinium occupies the optimal structural window for maximal antibacterial potency within this chemical class.

Structure-Activity Relationship Medicinal Chemistry Antimicrobial Design

Optimal Application Scenarios for Laurolinium


Ward-Level Skin Antisepsis

Based on Verdon's head-to-head trial demonstrating that 5% laurolinium was the most effective among 11 tested skin antiseptics under ward conditions [1], this compound is indicated for clinical settings where an antiseptic with documented superiority over a broad panel of alternatives is required. Procurement for hospital infection control programs can leverage this evidence to justify the selection of laurolinium-based formulations over generic quaternary ammonium products.

Chlorhexidine-Alternative Preoperative Skin Prep

The Lowbury study established that laurolinium acetate 5% achieves an 81–85% reduction in resident skin flora, equivalent to chlorhexidine 0.5% in alcohol [1]. This positions laurolinium as a viable alternative for preoperative skin disinfection in patient populations or institutional settings where chlorhexidine is contraindicated (e.g., hypersensitivity) or where a quaternary ammonium-based protocol is preferred.

Long-Acting Topical Antimicrobial Formulations

The Stolar study demonstrated that laurolinium acetate provides the most prolonged elution of active antimicrobial material from skin among four quaternary ammonium compounds tested, including cetylpyridinium chloride [1]. This property supports the formulation of sustained-release topical antiseptic creams, surgical scrubs, or wound dressings that maintain antimicrobial activity beyond the initial application period, potentially reducing re-application frequency.

Next-Generation Antimicrobial Development

The Caldwell et al. structure-activity relationship study established that the 4-aminoquinaldinium scaffold with a C12 alkyl chain (laurolinium's core structure) occupies the optimal potency window [1]. This provides a rational starting point for medicinal chemistry programs aiming to develop novel antimicrobials with improved selectivity or reduced toxicity while retaining the proven bactericidal potency of the laurolinium scaffold.

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